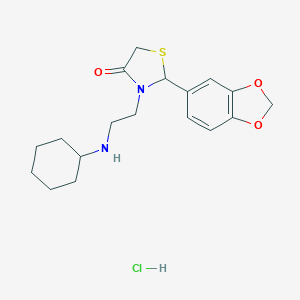
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the thiazolidinone family, which has been extensively studied for its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been suggested that the compound exerts its therapeutic effects by modulating the levels of various neurotransmitters and cytokines.
Biochemical And Physiological Effects
Studies have shown that 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride has various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and apoptosis. The compound has also been shown to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride in lab experiments is its diverse range of applications. The compound has been shown to possess various therapeutic properties, making it a suitable candidate for studying different diseases and conditions. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an anticancer agent. Additionally, further studies can be conducted to explore the compound's mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with cyclohexylamine and thiosemicarbazide in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields a white solid, which is then purified by recrystallization in ethanol.
Scientific Research Applications
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride has been extensively studied for its potential therapeutic properties. It has been reported to possess anticancer, antimicrobial, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
102612-93-1 |
|---|---|
Product Name |
4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride |
Molecular Formula |
C18H25ClN2O3S |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-[2-(cyclohexylamino)ethyl]-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C18H24N2O3S.ClH/c21-17-11-24-18(13-6-7-15-16(10-13)23-12-22-15)20(17)9-8-19-14-4-2-1-3-5-14;/h6-7,10,14,18-19H,1-5,8-9,11-12H2;1H |
InChI Key |
PXFGEJBSOCOHNR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCN2C(SCC2=O)C3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
C1CCC(CC1)NCCN2C(SCC2=O)C3=CC4=C(C=C3)OCO4.Cl |
synonyms |
4-Thiazolidinone, 3-(2-(cyclohexylamino)ethyl)-2-(3,4-methylenedioxyph enyl)-, monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)

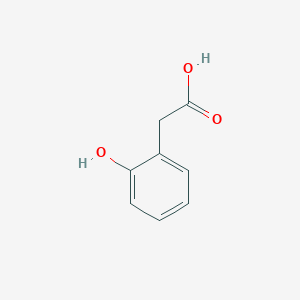

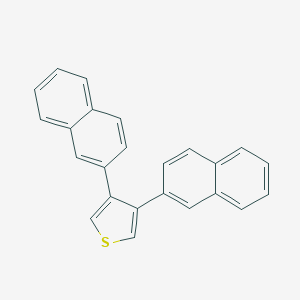

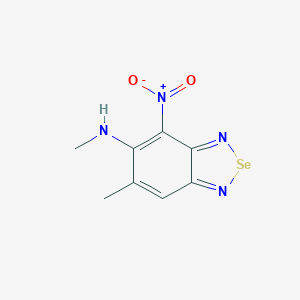
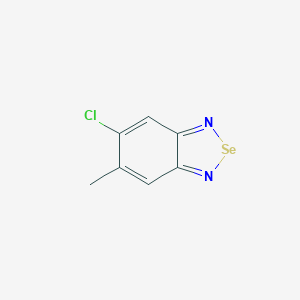
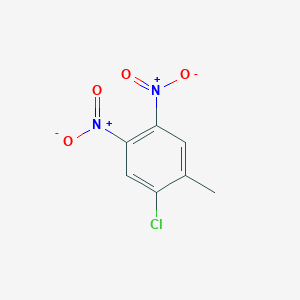
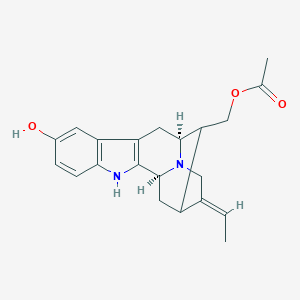
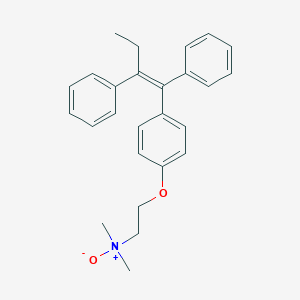
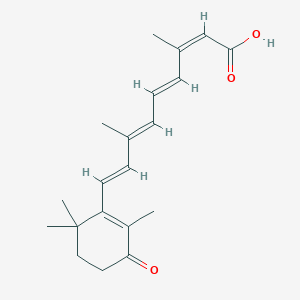
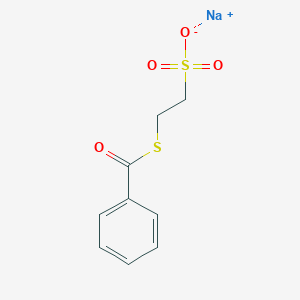
![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)